molecular formula C7H7N3O B8239190 6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one

6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one

Cat. No.: B8239190
M. Wt: 149.15 g/mol
InChI Key: UYFGTXBJLVCJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one” is a chemical entity with unique properties and potential applications in various fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically includes steps such as:

    Initial Formation: The initial formation of the core structure of the compound through a series of organic reactions.

    Functional Group Modifications: Introduction and modification of functional groups to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.

    Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Properties

IUPAC Name

6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFGTXBJLVCJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CNNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=CNNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.